molecular formula C9H10N2 B3053381 2-methyl-1H-indol-1-amine CAS No. 53406-41-0

2-methyl-1H-indol-1-amine

Cat. No. B3053381
CAS RN: 53406-41-0
M. Wt: 146.19 g/mol
InChI Key: ZVEGQLNQUKGLNF-UHFFFAOYSA-N
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Description

2-Methyl-1H-indol-1-amine is a derivative of indole, which is a significant heterocyclic system found in many important synthetic drug molecules . It is a precursor used in the synthesis of antihypertension drugs . It is also an intermediate of Indapamide, an antihypertensive agent and a diuretic .


Synthesis Analysis

The synthesis of 2-methyl-1H-indol-1-amine involves a reaction of 2-methylindole with 2-chloroethylamine hydrochloride, freshly powdered NaOH, and tetrabutyl ammonium hydrogen sulfate .


Molecular Structure Analysis

The molecular structure of 2-methyl-1H-indol-1-amine consists of a six-membered benzene ring fused to a five-membered pyrrole ring . The molecular formula is C9H10N2 .


Chemical Reactions Analysis

Indole derivatives, including 2-methyl-1H-indol-1-amine, are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole, the parent compound of 2-methyl-1H-indol-1-amine, is a solid at room temperature. It has a bicyclic structure and is aromatic in nature .

Scientific Research Applications

Chemical Synthesis and Reactions

2-Methyl-1H-indol-1-amine is involved in various chemical synthesis processes and reactions. The rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines produces rearranged amides, which can be further processed to yield β-substituted tryptamines or indole-3-acetic acids (Sanchez & Parcell, 1990). Similarly, the 1,3-iodo-amination of 2-methyl indoles results in the formation of 2-aminomethyl-3-iodo-indole derivatives (Moriyama, Hamada, Ishida, & Togo, 2018).

Structural and Conformational Studies

2-Methyl-1H-indol-1-amine derivatives have been synthesized for structural evaluation. For instance, the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its gramine derivative reveals intricate molecular structures and interactions, such as hydrogen bonding and π-π interactions (Kukuljan, Kranjc, & Perdih, 2016). Conformationally constrained tryptophan derivatives synthesized from 2-methyl indoles have applications in peptide and peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Catalysis and Organic Synthesis

2-Methyl-1H-indol-1-amine plays a role in catalytic processes. For example, Cu(I)-catalyzed intramolecular amination of aryl bromides uses N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate (Melkonyan, Karchava, & Yurovskaya, 2008). Organocatalyzed cycloaddition reactions involving 2,3-disubstituted indoles demonstrate the utility of 2-methyl indoles in creating complex molecular structures (Cai & You, 2012).

Enzymatic Activity in the Brain

An enzyme in the brain, which N-methylates various indole(ethyl)amine substrates, has been isolated. This enzyme, found in the supernatant and synaptosomal areas of the brain, highlights the biological significance of indole derivatives (Morgan & Mandell, 1969).

Safety And Hazards

While specific safety and hazard information for 2-methyl-1H-indol-1-amine is not available, it’s important to handle all chemicals with care. Avoid contact with skin and eyes, and do not breathe dust/fume/gas/mist/vapors/spray .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The synthesis of indole derivatives continues to be a central theme in organic chemistry, and there is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

2-methylindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-6-8-4-2-3-5-9(8)11(7)10/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEGQLNQUKGLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497775
Record name 2-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1H-indol-1-amine

CAS RN

53406-41-0
Record name 2-Methyl-1H-indol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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